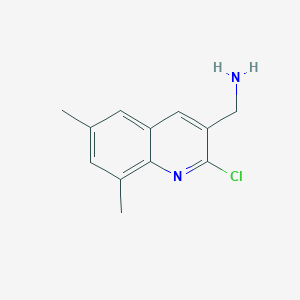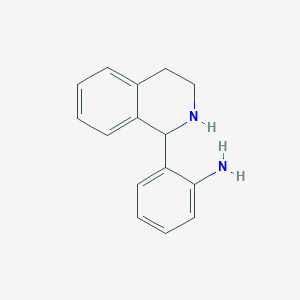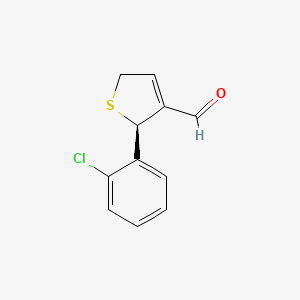
2-(tert-Butyl)-5-nitroindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-5-nitroindoline: is a chemical compound that belongs to the indoline family, which is a subset of indoles. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a tert-butyl group and a nitro group in the indoline structure imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-nitroindoline typically involves the nitration of 2-(tert-Butyl)indoline. One common method is as follows:
Nitration Reaction: The starting material, 2-(tert-Butyl)indoline, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction conditions, such as temperature and reagent concentration, leading to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-5-nitroindoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The indoline ring can be oxidized to form indole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: 2-(tert-Butyl)-5-aminoindoline.
Oxidation: 2-(tert-Butyl)-5-nitroindole.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(tert-Butyl)-5-nitroindoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand the interaction of indoline derivatives with biological targets, including enzymes and receptors.
作用機序
The mechanism of action of 2-(tert-Butyl)-5-nitroindoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate the formation of reactive intermediates that can modify biological macromolecules, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(tert-Butyl)-5-aminoindoline: Similar structure but with an amino group instead of a nitro group.
2-(tert-Butyl)-5-nitroindole: Similar structure but with an indole ring instead of an indoline ring.
2-(tert-Butyl)-5-chloroindoline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2-(tert-Butyl)-5-nitroindoline is unique due to the presence of both the tert-butyl and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
2-tert-butyl-5-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)11-7-8-6-9(14(15)16)4-5-10(8)13-11/h4-6,11,13H,7H2,1-3H3 |
InChIキー |
LYKLAWGRKFNPKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CC2=C(N1)C=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


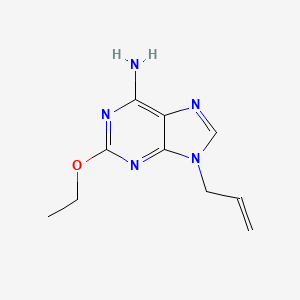
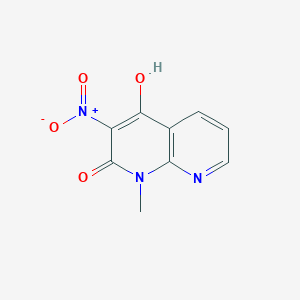

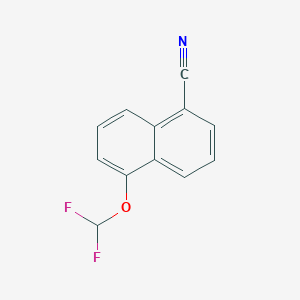
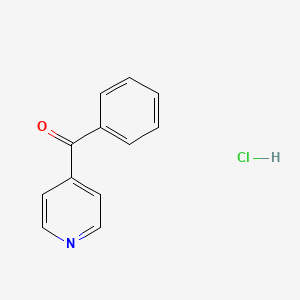
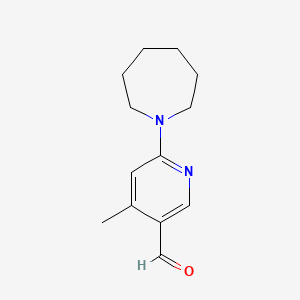

![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)

